4-Amino-2-bromo-3-methylbenzoic acid
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Overview
Description
4-Amino-2-bromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a bromine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-bromo-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-amino-3-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the benzene ring .
Another method involves the nitration of 4-bromo-3-methylbenzoic acid followed by reduction to introduce the amino group. This process requires nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and a reducing agent such as tin (Sn) and hydrochloric acid (HCl) for the reduction step .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: Sn/HCl
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organoboron reagents
Major Products
Substitution: Various substituted benzoic acids
Oxidation: Corresponding quinones
Reduction: Amino derivatives
Coupling: Biaryl compounds
Scientific Research Applications
4-Amino-2-bromo-3-methylbenzoic acid is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a precursor for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-2-bromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 2-Amino-4-bromo-5-methylbenzoic acid
- 2-Amino-3-bromobenzoic acid
Uniqueness
4-Amino-2-bromo-3-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both an amino group and a bromine atom on the benzene ring allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C8H8BrNO2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-amino-2-bromo-3-methylbenzoic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
CLNMDAHACQMSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(=O)O)N |
Origin of Product |
United States |
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